molecular formula C10H12N2O B12807097 1-(2-Phenylcyclopropyl)urea CAS No. 90917-95-6

1-(2-Phenylcyclopropyl)urea

Cat. No.: B12807097
CAS No.: 90917-95-6
M. Wt: 176.21 g/mol
InChI Key: AVVMSHVXSGLTEZ-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopropyl)urea is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and a urea moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylcyclopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-phenylcyclopropylamine with an isocyanate or carbamoyl chloride. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Example Reaction:

2-Phenylcyclopropylamine+IsocyanateThis compound\text{2-Phenylcyclopropylamine} + \text{Isocyanate} \rightarrow \text{this compound} 2-Phenylcyclopropylamine+Isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylcyclopropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the urea moiety into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Conversion to 2-phenylcyclopropylamine.

    Substitution: Formation of N-alkylated urea derivatives.

Scientific Research Applications

1-(2-Phenylcyclopropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of substrates. This inhibition can modulate various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylcyclopropyl)carbamate
  • 1-(2-Phenylcyclopropyl)thiourea
  • 1-(2-Phenylcyclopropyl)guanidine

Comparison

1-(2-Phenylcyclopropyl)urea is unique due to its urea moiety, which imparts specific hydrogen-bonding capabilities and electronic properties. Compared to its analogs, such as 1-(2-Phenylcyclopropyl)carbamate and 1-(2-Phenylcyclopropyl)thiourea, the urea derivative often exhibits different reactivity and biological activity profiles, making it a valuable compound for diverse applications.

Properties

CAS No.

90917-95-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2-phenylcyclopropyl)urea

InChI

InChI=1S/C10H12N2O/c11-10(13)12-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H3,11,12,13)

InChI Key

AVVMSHVXSGLTEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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